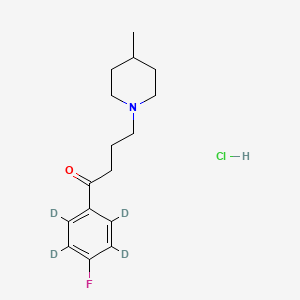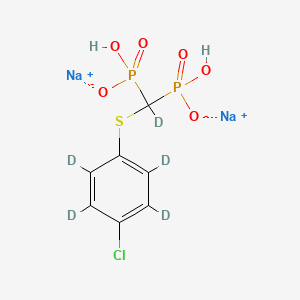
Tiludronic Acid-d5 Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiludronate-d5 (sodium) is a deuterium-labeled version of Tiludronate disodium. It is an orally active bisphosphonate that acts as an osteoregulator. This compound is primarily used in the research of metabolic bone disorders due to its potent inhibitory effects on osteoclast vacuolar H(+)-ATPase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tiludronate-d5 (sodium) involves the incorporation of deuterium into the Tiludronate disodium molecule. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for Tiludronate-d5 (sodium) are similar to those used for other bisphosphonates. These methods typically involve large-scale chemical synthesis in specialized reactors, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .
化学反応の分析
Types of Reactions
Tiludronate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Tiludronate-d5 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Tiludronate-d5 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with altered hydrogen content .
科学的研究の応用
Tiludronate-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Explored for its potential therapeutic applications in treating metabolic bone disorders.
Industry: Utilized in the development of new bisphosphonate-based drugs and treatments
作用機序
Tiludronate-d5 (sodium) exerts its effects by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption. When osteoclasts bind to bone, they form podosomes, which are ring structures of F-actin. Tiludronate-d5 (sodium) inhibits protein-tyrosine-phosphatase, increasing tyrosine phosphorylation and disrupting podosome formation. This inhibition prevents the formation of podosomes, causing osteoclasts to detach from bones and preventing bone resorption .
類似化合物との比較
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat and prevent bone disorders.
Risedronate sodium: A bisphosphonate that inhibits osteoclast-mediated bone resorption.
Ibandronate sodium: Used for the treatment of osteoporosis in postmenopausal women.
Uniqueness of Tiludronate-d5 (sodium)
Tiludronate-d5 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This labeling also helps in tracing the metabolic pathways and understanding the pharmacokinetics of the compound .
特性
分子式 |
C7H7ClNa2O6P2S |
|---|---|
分子量 |
367.60 g/mol |
IUPAC名 |
disodium;[(4-chloro-2,3,5,6-tetradeuteriophenyl)sulfanyl-deuterio-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;; |
InChIキー |
SKUHWSDHMJMHIW-BWKOADIDSA-L |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1SC([2H])(P(=O)(O)[O-])P(=O)(O)[O-])[2H])[2H])Cl)[2H].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



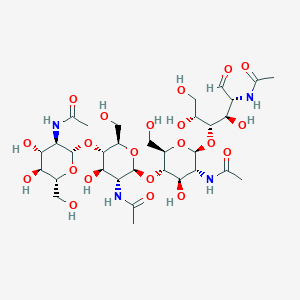
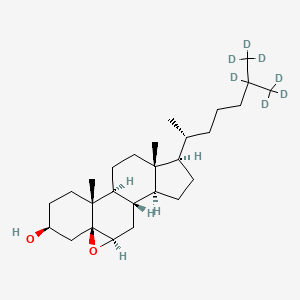
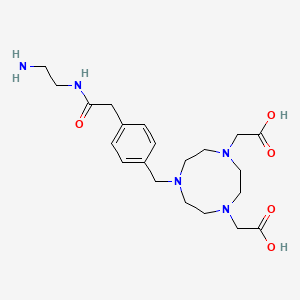
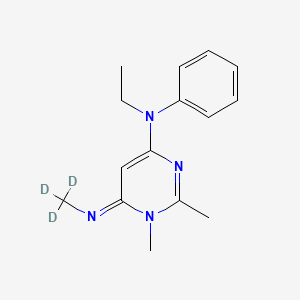

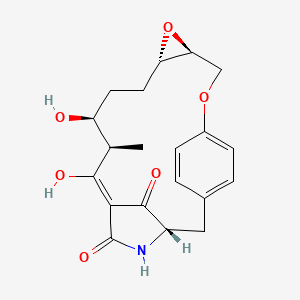
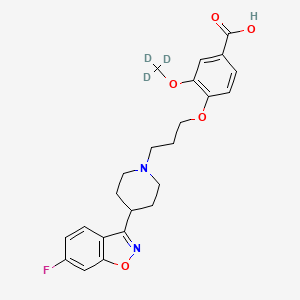

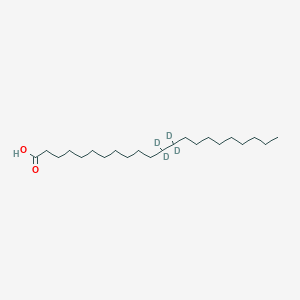
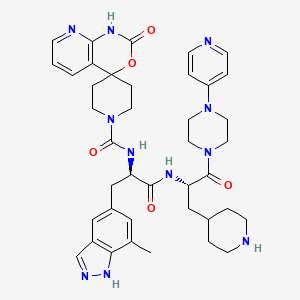

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
